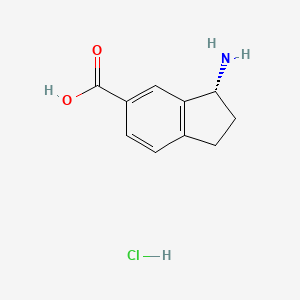
(3R)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an indene backbone, an amino group, and a carboxylic acid group, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride typically involves several steps, starting from commercially available precursors. One common method involves the reduction of an indene derivative, followed by the introduction of the amino and carboxylic acid groups through various chemical reactions. The reaction conditions often include the use of reducing agents, such as lithium aluminum hydride, and protecting groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation and enzymatic synthesis. These methods aim to improve yield and purity while reducing the environmental impact of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carboxylic acid group can produce alcohol derivatives.
Applications De Recherche Scientifique
(3R)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme-substrate interactions.
Medicine: It has potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3R)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride
- 3-amino-2,3-dihydro-1H-indene-5-carboxylic acid
- 3-amino-2,3-dihydro-1H-indene-5-carboxylic acid methyl ester
Uniqueness
(3R)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride is unique due to its chiral center, which can result in different biological activities compared to its enantiomer (3S)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride. This chirality can influence its binding affinity and specificity towards molecular targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H12ClNO2 |
|---|---|
Poids moléculaire |
213.66 g/mol |
Nom IUPAC |
(3R)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H11NO2.ClH/c11-9-4-3-6-1-2-7(10(12)13)5-8(6)9;/h1-2,5,9H,3-4,11H2,(H,12,13);1H/t9-;/m1./s1 |
Clé InChI |
XIBHQJRIPHWZEW-SBSPUUFOSA-N |
SMILES isomérique |
C1CC2=C([C@@H]1N)C=C(C=C2)C(=O)O.Cl |
SMILES canonique |
C1CC2=C(C1N)C=C(C=C2)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















